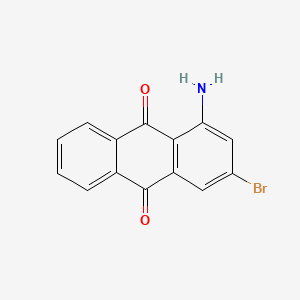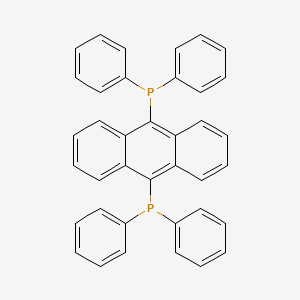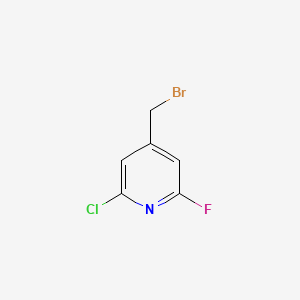
5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine: is an organic compound with the molecular formula C8H8BrF2N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, difluoromethyl, and dimethyl groups in its structure makes it a compound of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine typically involves the bromination of 2-(difluoromethyl)-3,4-dimethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Methyl-substituted pyridines.
科学研究应用
Chemistry: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds that may act as enzyme inhibitors or receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique structure makes it a valuable component in various industrial applications .
作用机制
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
相似化合物的比较
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 5-Bromo-2-(1H)-pyridone
Comparison: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
属性
分子式 |
C8H8BrF2N |
|---|---|
分子量 |
236.06 g/mol |
IUPAC 名称 |
5-bromo-2-(difluoromethyl)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H8BrF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3 |
InChI 键 |
UYPRDQFIVHPQBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1Br)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)


![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)

![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)







